6,8-Dibromo-2-(4-fluorophenyl)-3-methylquinoline
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Overview
Description
6,8-Dibromo-2-(4-fluorophenyl)-3-methylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family This compound is characterized by the presence of bromine atoms at positions 6 and 8, a fluorophenyl group at position 2, and a methyl group at position 3 on the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dibromo-2-(4-fluorophenyl)-3-methylquinoline typically involves the following steps:
Bromination: The starting material, 2-(4-fluorophenyl)-3-methylquinoline, is subjected to bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or acetic acid. The reaction is carried out at room temperature or slightly elevated temperatures to achieve selective bromination at positions 6 and 8.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6,8-Dibromo-2-(4-fluorophenyl)-3-methylquinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms at positions 6 and 8 can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include organometallic reagents such as Grignard reagents or organolithium compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the quinoline ring or the substituents. For example, oxidation using reagents like potassium permanganate can introduce additional functional groups.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura cross-coupling, to form new carbon-carbon bonds. This reaction typically involves the use of palladium catalysts and boronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Coupling Reactions: Palladium catalysts (e.g., palladium acetate) and boronic acids in the presence of bases like potassium carbonate or sodium hydroxide.
Major Products Formed
Substitution Reactions: Formation of derivatives with various functional groups replacing the bromine atoms.
Oxidation: Introduction of hydroxyl, carbonyl, or carboxyl groups.
Coupling Reactions: Formation of biaryl or polyaryl compounds with extended conjugation.
Scientific Research Applications
6,8-Dibromo-2-(4-fluorophenyl)-3-methylquinoline has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent. Quinoline derivatives have shown activity against various cancer cell lines, and modifications of this compound can lead to the development of new therapeutic agents.
Biological Studies: The compound is used in biological assays to study its effects on cellular processes and pathways. It can serve as a tool compound to investigate the role of specific molecular targets.
Material Science: Quinoline derivatives are explored for their photophysical properties, making them candidates for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Chemical Biology: The compound can be used as a probe to study enzyme activity and protein interactions, providing insights into biochemical pathways.
Mechanism of Action
The mechanism of action of 6,8-Dibromo-2-(4-fluorophenyl)-3-methylquinoline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and affecting cellular signaling pathways. For example, it may inhibit the activity of kinases or other enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis. The exact molecular targets and pathways can vary depending on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
6,8-Dibromo-2-(4-chlorophenyl)-quinoline: Similar structure with a chlorine atom instead of a fluorine atom at the phenyl group.
6,8-Dibromo-2-(4-methylphenyl)-quinoline: Similar structure with a methyl group instead of a fluorine atom at the phenyl group.
6,8-Dibromo-2-(4-nitrophenyl)-quinoline: Similar structure with a nitro group instead of a fluorine atom at the phenyl group.
Uniqueness
6,8-Dibromo-2-(4-fluorophenyl)-3-methylquinoline is unique due to the presence of the fluorine atom, which can influence its electronic properties and reactivity The fluorine atom can enhance the compound’s lipophilicity and metabolic stability, making it a valuable scaffold for drug development
Properties
IUPAC Name |
6,8-dibromo-2-(4-fluorophenyl)-3-methylquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Br2FN/c1-9-6-11-7-12(17)8-14(18)16(11)20-15(9)10-2-4-13(19)5-3-10/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJKWMKYXHCURLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=CC(=C2N=C1C3=CC=C(C=C3)F)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Br2FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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